molecular formula C12H21NO3 B1375139 Methyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate CAS No. 1342122-46-6

Methyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate

Cat. No.: B1375139
CAS No.: 1342122-46-6
M. Wt: 227.3 g/mol
InChI Key: ZHTRQBQOFXTKEL-UHFFFAOYSA-N
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Description

“Methyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate” is a compound that contains the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .


Synthesis Analysis

The synthesis of this compound has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the 8-azabicyclo[3.2.1]octane scaffold . This structure is a common feature in the family of tropane alkaloids .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include enantioselective construction of an acyclic starting material and stereocontrolled formation of the bicyclic scaffold . Other reactions involve the transformation that generates the 8-azabicyclo[3.2.1]octane architecture or a desymmetrization process starting from achiral tropinone derivatives .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 289.4 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 5 . It also has a topological polar surface area of 49.8 Ų .

Scientific Research Applications

Synthesis and Potential Metabolites in Brain Imaging Agents

Andersen et al. (1997) explored the synthesis of potential hydroxy metabolites related to brain imaging agents, including derivatives of methyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate. This research contributes to developing brain imaging technologies (Andersen, Wang, Thompson, & Neumeyer, 1997).

Methodologies for Synthesizing Tropane Alkaloid Derivatives

Bremner et al. (1996) and Rumbo et al. (1996) discuss methodologies for synthesizing tropane alkaloid derivatives, which include compounds structurally similar to this compound. These processes have implications in creating diverse tropane alkaloids with potential applications in various fields of medicine and pharmacology (Bremner, Smith, & Tarrant, 1996); (Rumbo, Mouriño, Castedo, & Mascareñas, 1996).

Nematicidal Activity

Xu et al. (2021) explored the nematicidal activity of derivatives related to this compound, particularly in their efficacy against pinewood and root-knot nematodes. This research highlights the potential agricultural applications of these compounds (Xu, Yang, Wang, & Song, 2021).

Development of Novel Chemical Compounds

Chlenov et al. (1976) and Long (1998) contributed to the development of novel chemical compounds using structures akin to this compound. Their work focuses on synthesizing and reacting various bicyclic and tricyclic compounds, demonstrating the versatility and potential for creating new molecules with unique properties (Chlenov, Salamonov, & Tartakovskii, 1976); (Long, 1998).

Structural and Conformational Studies

Iriepa et al. (2003) and Mostafa et al. (2017) conducted structural and conformational studies on compounds related to this compound. These studies provide valuable insights into the molecular configurations and potential interactions of such compounds (Iriepa, Madrid, Gálvez, & Bellanato, 2003); (Mostafa, Ghabbour, & Abdel‐Aziz, 2017).

Pharmacological and Medicinal Chemistry Studies

The research by Izquierdo et al. (1991) and Wu et al. (2015) involves pharmacological and medicinal chemistry studies on derivatives similar to this compound, indicating potential therapeutic applications and biological activities of these compounds (Izquierdo, Arias, Gálvez, Rico, Ardid, Sanz, Fonseca, Orjales, & Innerárity, 1991); (Wu, Guo, Zhang, & Xia, 2015).

Future Directions

The future directions in the research of this compound could involve further exploration of its synthesis methods and biological activities . The development of new and interesting properties displayed by analogues based on this framework is predictable .

Mechanism of Action

Target of Action

The primary target of Methyl 3-{3-hydroxy-8-azabicyclo[32It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .

Mode of Action

The specific mode of action of Methyl 3-{3-hydroxy-8-azabicyclo[32Tropane alkaloids, which share a similar structure, are known to interact with various biological targets, leading to a range of effects .

Biochemical Pathways

The specific biochemical pathways affected by Methyl 3-{3-hydroxy-8-azabicyclo[32Tropane alkaloids, which share a similar structure, are known to affect various biochemical pathways .

Result of Action

The specific molecular and cellular effects of Methyl 3-{3-hydroxy-8-azabicyclo[32Tropane alkaloids, which share a similar structure, are known to have a wide array of biological activities .

Properties

IUPAC Name

methyl 3-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-8(5-12(15)16-2)13-9-3-4-10(13)7-11(14)6-9/h8-11,14H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTRQBQOFXTKEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)N1C2CCC1CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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